

# Biological Activity of 2-(Tetrahydrofuran-2-yl)acetic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-(Tetrahydrofuran-2-yl)acetic acid

Cat. No.: B1296155

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This technical guide provides an in-depth overview of the biological activities of derivatives of **2-(tetrahydrofuran-2-yl)acetic acid**. The tetrahydrofuran motif is a key structural feature in numerous biologically active compounds, and its derivatives are of significant interest in medicinal chemistry.[1] This document summarizes quantitative data on their biological effects, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.

#### **Data Presentation**

The following tables present representative quantitative data on the antimicrobial and cytotoxic activities of various amide and ester derivatives of **2-(tetrahydrofuran-2-yl)acetic acid**. This data is compiled from various studies and is intended to provide a comparative overview of the potential biological effects of these compounds.

Table 1: Antimicrobial Activity of **2-(Tetrahydrofuran-2-yl)acetic Acid** Amide Derivatives



Compound ID	R Group (Amide)	Test Organism	MIC (μg/mL)
THFA-A01	-NH-phenyl	Staphylococcus aureus	64
THFA-A02	-NH-(4-chlorophenyl)	Staphylococcus aureus	32
THFA-A03	-NH-(2,4- dichlorophenyl)	Staphylococcus aureus	16
THFA-A04	-NH-benzyl	Staphylococcus aureus	128
THFA-A05	-NH-phenyl	Escherichia coli	>256
THFA-A06	-NH-(4-chlorophenyl)	Escherichia coli	128
THFA-A07	-NH-(2,4- dichlorophenyl)	Escherichia coli	64
THFA-A08	-NH-benzyl	Escherichia coli	>256
THFA-A09	-NH-phenyl	Candida albicans	128
THFA-A10	-NH-(4-chlorophenyl)	Candida albicans	64
THFA-A11	-NH-(2,4- dichlorophenyl)	Candida albicans	32
THFA-A12	-NH-benzyl	Candida albicans	256

Table 2: Cytotoxic Activity of 2-(Tetrahydrofuran-2-yl)acetic Acid Ester Derivatives



Compound ID	R Group (Ester)	Cell Line	IC50 (μM)
THFA-E01	-O-methyl	MCF-7 (Breast Cancer)	>100
THFA-E02	-O-ethyl	MCF-7 (Breast Cancer)	95.4
THFA-E03	-O-propyl	MCF-7 (Breast Cancer)	78.2
THFA-E04	-O-butyl	MCF-7 (Breast Cancer)	55.9
THFA-E05	-O-methyl	A549 (Lung Cancer)	>100
THFA-E06	-O-ethyl	A549 (Lung Cancer)	88.1
THFA-E07	-O-propyl	A549 (Lung Cancer)	65.7
THFA-E08	-O-butyl	A549 (Lung Cancer)	49.3
THFA-E09	-O-methyl	HeLa (Cervical Cancer)	>100
THFA-E10	-O-ethyl	HeLa (Cervical Cancer)	92.5
THFA-E11	-O-propyl	HeLa (Cervical Cancer)	72.3
THFA-E12	-O-butyl	HeLa (Cervical Cancer)	51.8

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on standard and widely accepted methods in the fields of microbiology and cell biology.



## **Antimicrobial Susceptibility Testing: Broth Microdilution Method**

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[2][3][4][5] [6]

#### 1. Preparation of Materials:

- Test Compounds: Prepare stock solutions of the 2-(tetrahydrofuran-2-yl)acetic acid derivatives in a suitable solvent (e.g., DMSO).
- Microorganism Culture: Prepare a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
- 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
- Growth Media: Sterile Mueller-Hinton Broth or RPMI-1640 medium.

#### 2. Assay Procedure:

- Serial Dilutions: Dispense 100 μL of sterile growth medium into all wells of the 96-well plate.
   Add 100 μL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 μL from the first well to the second, and so on, down the plate. The last well serves as a growth control and contains no compound.
- Inoculum Preparation: Adjust the turbidity of the overnight microbial culture with sterile saline
  or broth to match a 0.5 McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL for bacteria).
  Dilute this suspension further in the growth medium to achieve a final inoculum concentration
  of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate.
- Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.



• Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

### **Cytotoxicity Testing: MTT Assay**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

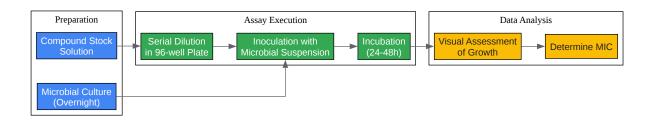
- 1. Preparation of Materials:
- Cell Lines: Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Test Compounds: Prepare stock solutions of the 2-(tetrahydrofuran-2-yl)acetic acid derivatives in DMSO.
- 96-Well Cell Culture Plates: Use sterile, flat-bottomed 96-well plates.
- MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
- Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use pure DMSO.
- 2. Assay Procedure:
- Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of culture medium and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: After 24 hours, remove the medium and add 100 μL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTT Addition: After the incubation period, add 10 μL of the MTT stock solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.



- Solubilization: Carefully remove the medium and add 100 μL of the solubilization solution (or DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

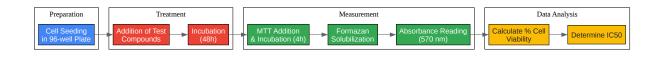
## **Mandatory Visualization**

The following diagrams illustrate key concepts and workflows related to the biological evaluation of **2-(tetrahydrofuran-2-yl)acetic acid** derivatives.



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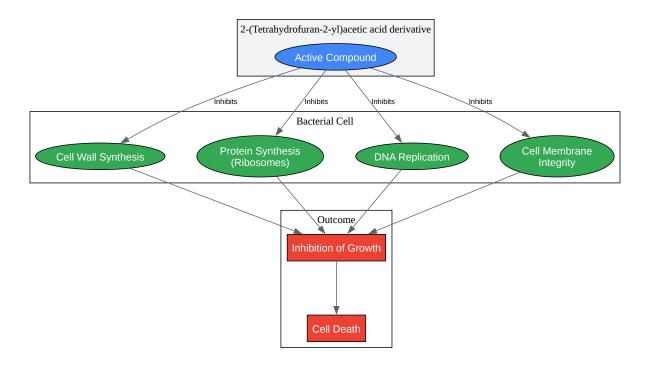
**Figure 1:** Workflow for Antimicrobial Susceptibility Testing.



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Figure 2: Workflow for Cytotoxicity MTT Assay.



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Figure 3: Generalized Mechanisms of Antimicrobial Action.

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